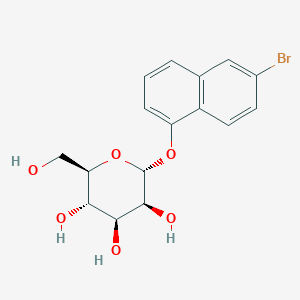
Germanium(4+);methanolate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Germanium(4+);methanolate is a compound consisting of germanium in the +4 oxidation state and methanolate ions. Germanium is a metalloid element with properties intermediate between metals and nonmetals. It is widely used in various high-tech applications due to its semiconducting properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: Germanium(4+);methanolate can be synthesized through the reaction of germanium tetrachloride with methanol under controlled conditions. The reaction typically occurs in an inert atmosphere to prevent oxidation and involves the following steps:
- Dissolution of germanium tetrachloride in anhydrous methanol.
- Stirring the mixture at room temperature or slightly elevated temperatures.
- Isolation of the product by evaporation of the solvent under reduced pressure.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity germanium tetrachloride and methanol, with stringent control over reaction conditions to ensure high yield and purity of the product .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, forming germanium dioxide and methanol.
Reduction: It can be reduced to lower oxidation states of germanium, such as germanium(2+).
Substitution: Methanolate ions can be substituted by other ligands, such as halides or alkoxides.
Common Reagents and Conditions:
Oxidation: Oxygen or hydrogen peroxide under mild conditions.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Halides or other nucleophiles in an inert solvent.
Major Products:
Oxidation: Germanium dioxide and methanol.
Reduction: Germanium(2+) compounds.
Substitution: Germanium halides or alkoxides.
Scientific Research Applications
Germanium(4+);methanolate has diverse applications in scientific research:
Chemistry: Used as a precursor for the synthesis of other germanium compounds.
Biology: Investigated for its potential biological activities, including antiviral and anticancer properties.
Medicine: Explored for its role in enhancing immune function and as a potential therapeutic agent.
Industry: Utilized in the production of semiconductors, optical fibers, and infrared optics
Mechanism of Action
The mechanism of action of germanium(4+);methanolate involves its interaction with biological molecules and cellular pathways. It is believed to enhance the activity of mitochondrial enzymes, improve cellular oxygenation, and exhibit antihypoxic activity. These effects contribute to its potential therapeutic benefits, including immune modulation and anticancer properties .
Comparison with Similar Compounds
Germanium dioxide: Another germanium compound with similar oxidation states but different applications.
Germanium tetrachloride: A precursor for various germanium compounds, including germanium(4+);methanolate.
Germanium sulfide: Used in different industrial applications, particularly in optics and electronics.
Uniqueness: this compound is unique due to its specific combination of germanium and methanolate ions, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
germanium(4+);methanolate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/4CH3O.Ge/c4*1-2;/h4*1H3;/q4*-1;+4 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IBENSVMKFVWLLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[O-].C[O-].C[O-].C[O-].[Ge+4] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H12GeO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![[4-[2-(1H-indazol-3-yl)ethenyl]phenyl]-(1-piperazinyl)methanone](/img/structure/B8038152.png)

![Propan-2-yl 3-[3-[3-methoxy-5-(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl]prop-2-enoate](/img/structure/B8038164.png)
![calcium;(E)-7-[2-cyclopropyl-4-(4-fluorophenyl)quinolin-3-yl]-3,5-dihydroxyhept-6-enoate](/img/structure/B8038171.png)

![methyl 2-[[4-[(2-amino-3-sulfanylpropyl)amino]-2-phenylbenzoyl]amino]-4-methylsulfanylbutanoate;dihydrochloride](/img/structure/B8038194.png)
![N-(3-aminopropyl)-N-[1-(3-benzyl-7-chloro-4-oxochromen-2-yl)-2-methylpropyl]-4-methylbenzamide;hydrochloride](/img/structure/B8038202.png)




![2-methyl-2-[[2-(1H-pyrrolo[2,3-b]pyridin-3-yl)pyrimidin-4-yl]amino]-N-(2,2,2-trifluoroethyl)butanamide](/img/structure/B8038225.png)


